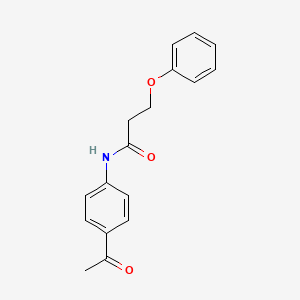
2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazolylacetamide derivatives involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reaction with various aromatic aldehydes. This process yields a series of compounds characterized by 1H NMR and IR spectroscopic studies (Panchal & Patel, 2011). Similar methodologies could be adapted for the synthesis of the specified compound by adjusting the starting materials and reaction conditions to target the desired triazolylacetamide framework.
Molecular Structure Analysis
Molecular structure characterization is typically achieved through spectroscopic methods including NMR, IR, and sometimes single-crystal X-ray diffraction. For compounds within the same family, structural elucidation confirms the presence of specific functional groups and overall molecular architecture, as demonstrated by the synthesis and characterization of related compounds (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Triazolylacetamides engage in various chemical reactions, including cyclization and condensation, to yield a range of biologically active molecules. These reactions are influenced by the presence of functional groups that can undergo nucleophilic attacks or serve as electrophiles in synthetic pathways (Salian, Narayana, & Sarojini, 2017).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, provide insights into the compound's stability and suitability for various applications. These characteristics are determined through methods like differential scanning calorimetry (DSC), thermal gravimetric analysis (TGA), and solubility tests in different solvents. For similar compounds, these properties have been detailed to understand their phase behavior and thermal stability (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different classes of reagents, stability under various conditions, and potential for undergoing specific reactions, are crucial for understanding the compound's applications in synthesis and industry. These properties can be inferred from the functional groups present in the molecule and their known chemistry. The compound's reactivity can also be studied through experimental assays to evaluate its potential as a precursor for further synthetic transformations or its activity in biological systems (Mahyavanshi, Shukla, & Parmar, 2017).
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) Coordination Complexes : A study explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the development of coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their antioxidant activity, showcasing the potential of such compounds in creating substances with significant antioxidant properties (Chkirate et al., 2019).
Synthesis and Characterization of Derivatives
- Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine : This research describes the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide and its reactions to afford compounds with potential biological activities. The study provides a basis for understanding the synthetic pathways and structural characterization of related compounds (Panchal & Patel, 2011).
Antimicrobial and Anticonvulsant Activity
- Antimicrobial and Anticonvulsant Derivatives : Research into alkanamide derivatives bearing heterocyclic rings, such as pyrazole and 1,2,4-triazole, highlights the exploration of anticonvulsant activities. This demonstrates the application of similar heterocyclic compounds in developing pharmaceutical agents with potential therapeutic benefits (Tarikogullari et al., 2010).
Propriétés
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-18-20(14-5-3-2-4-6-14)16(22)19(12)11-15(21)17-13-7-9-23-10-8-13/h2-6,13H,7-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOTPDJSWODOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NC2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)
![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)
![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)
![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)
![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)